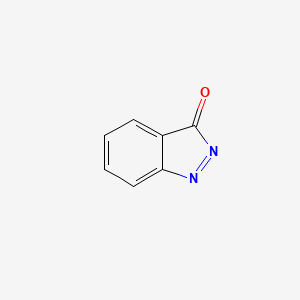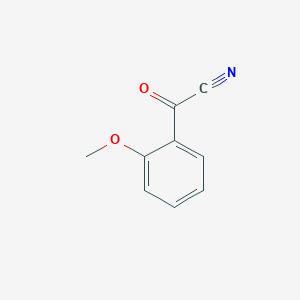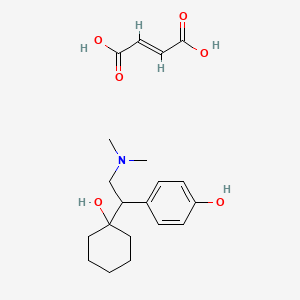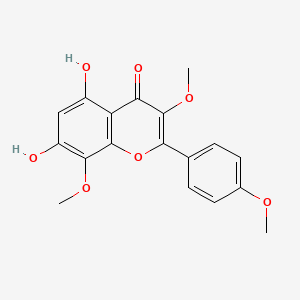![molecular formula C7H4BrNS B1590167 2-Bromothieno[3,2-b]pyridine CAS No. 94191-15-8](/img/structure/B1590167.png)
2-Bromothieno[3,2-b]pyridine
Descripción general
Descripción
2-Bromothieno[3,2-b]pyridine is a chemical compound with the molecular formula C7H4BrNS . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest in recent years . Various methods have been developed, many of which involve the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring fused to a pyridine ring . The InChI code for this compound is 1S/C7H4BrNS/c8-7-4-5-6(10-7)2-1-3-9-5/h1-4H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, thieno[2,3-b]pyridines in general are known to participate in a variety of chemical reactions. These include reactions with Grignard reagents, copper catalysis, and direct C-4-H alkylation with alkyl halides .Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 214.09 . It is stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Building Block for Drug Discovery
- Synthesis of Arylthieno[2,3-b]pyridines: 2-Bromothieno[3,2-b]pyridine derivatives have been used as a building block in drug discovery. A study demonstrated the synthesis of 4-Arylthieno[2,3-b]pyridines via regioselective bromination, highlighting its potential in this field (Lucas et al., 2015).
Synthesis and Functionalization
- Telescoped Synthesis Procedures: Improved synthesis methods for bromothieno[3,2-c]pyridine derivatives, such as a telescoped procedure using tributylamine, have been developed. This method reduces risks associated with classical procedures (Boros & Kaldor, 2015).
- Study of Fluorescence Behavior: The effect of donor-acceptor substituents on the fluorescence properties of thieno[3, 2-c]pyridine derivatives was explored. This research contributes to the understanding of their absorption and emission properties (Toche & Chavan, 2013).
Applications in Tumor Cell Growth Inhibition
- Evaluation in Tumor Cells: Certain derivatives of this compound were evaluated for their ability to inhibit tumor cell growth. This study explored the structure-activity relationships and their effects on cell cycle distribution and apoptosis (Queiroz et al., 2011).
Advances in Synthetic Chemistry
- Lithiation and Substitution Studies: Lithiation as a route to creating various substituted thieno[2,3-b]pyridines has been studied, showcasing the versatility and potential applications of these compounds in synthetic chemistry (Klemm & Merrill, 1974).
Antitumor Activities of Derivatives
- Synthesis and Antitumor Activities: Novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines, synthesized through palladium-catalyzed C-N Buchwald-Hartwig coupling, showed promising antitumor activities against various human tumor cell lines, providing insights into potential therapeutic applications (Queiroz et al., 2010).
Safety and Hazards
The safety data sheet for 2-Bromothieno[3,2-b]pyridine indicates that it is classified under the GHS07 hazard class . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) .
Mecanismo De Acción
Target of Action
It is known that this compound is an important organic synthesis intermediate , which suggests that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
As an organic synthesis intermediate, it likely interacts with its targets through chemical reactions that lead to the formation of new compounds .
Biochemical Pathways
Given its role as an organic synthesis intermediate, it is plausible that it could be involved in a wide range of biochemical pathways, depending on the specific compounds it is used to synthesize .
Pharmacokinetics
As an organic synthesis intermediate, its bioavailability would likely depend on the specific context of its use and the properties of the final compounds it is used to produce .
Result of Action
As an organic synthesis intermediate, its effects would likely be determined by the properties of the final compounds it is used to synthesize .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromothieno[3,2-b]pyridine. It is known that it should be stored in a dry, cool, and dark place, away from flammable materials and oxidizing agents .
Análisis Bioquímico
Biochemical Properties
2-Bromothieno[3,2-b]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been found to bind to certain protein kinases, influencing cell signaling pathways and potentially affecting cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines, this compound has demonstrated growth inhibitory activity, affecting cell cycle progression and inducing programmed cell death . This compound’s impact on gene expression can lead to alterations in the expression of genes involved in cell proliferation, apoptosis, and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, its interaction with protein kinases can result in the inhibition or activation of these enzymes, thereby modulating downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere conditions at temperatures between 2-8°C . Over time, its effects on cellular function can vary, with prolonged exposure potentially leading to more pronounced changes in cell signaling and gene expression. In vitro and in vivo studies have indicated that the compound’s impact on cellular processes can persist over extended periods, depending on the concentration and exposure duration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and alterations in metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s activity and toxicity, as well as its overall impact on cellular function. The compound’s involvement in metabolic pathways can also affect metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. This compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can vary, with certain tissues exhibiting higher concentrations due to differential expression of transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production. The precise subcellular localization of this compound is essential for understanding its specific biochemical and cellular effects.
Propiedades
IUPAC Name |
2-bromothieno[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-7-4-5-6(10-7)2-1-3-9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUVXOMKKYDVQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70529354 | |
| Record name | 2-Bromothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70529354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94191-15-8 | |
| Record name | 2-Bromothieno[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94191-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70529354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


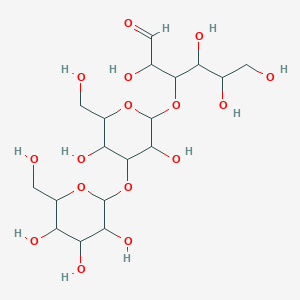
![(2R,6R,7R)-Benzhydryl 7-benzamido-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1590086.png)

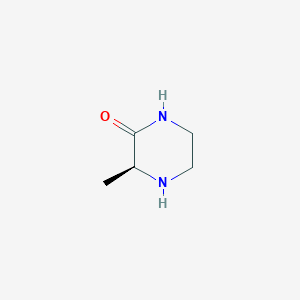
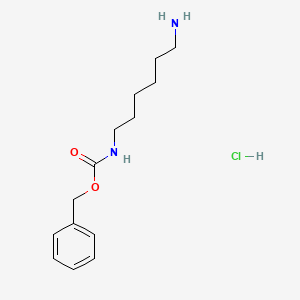
![4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1590094.png)
